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Compound of Interest

Compound Name: 4-lodo-2-isopropylaniline

Cat. No.: B8626668

Executive Summary & Compound Profile

4-lodo-2-isopropylaniline is a trisubstituted benzene derivative characterized by an electron-
donating amino group, a sterically demanding isopropyl group at the ortho position, and an
electron-withdrawing iodine atom at the para position. This specific substitution pattern creates
a unique electronic and steric environment, distinct from its isomer 2-iodo-4-isopropylaniline.

IUPAC Name: 4-iodo-2-(propan-2-yl)aniline
e CAS Number: 76842-13-2[1]
e Molecular Formula: C

H
IN

e Molecular Weight: 261.10 g/mol [2]

e Physical State: Viscous oil or low-melting solid (darkens upon oxidation).

Synthesis & Structural Context

Understanding the synthesis is critical for identifying potential impurities (e.g., unreacted
starting material or regioisomers). The standard route involves electrophilic aromatic iodination
of 2-isopropylaniline (cumidine).
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Figure 1: Synthesis pathway highlighting the regioselectivity governed by the steric bulk of the
isopropyl group, which favors C4 iodination over C6.

Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary tool for structural validation. The 1,2,4-substitution pattern results
in a distinctive aromatic splitting pattern.

'H NMR (Proton) Data
e Solvent: CDCI

(Chloroform-d)

» Frequency: 400 MHz (Recommended)
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Analyst Note: The key differentiator from the starting material is the loss of the para-proton
(triplet/multiplet at ~6.8 ppm) and the downfield shift of the H3/H5 protons due to the iodine

substituent.

13C NMR (Carbon) Data
e Solvent: CDCI

[31141[5]

Carbon Type Shift (6 ppm) Assignment
C-N (Ipso) 143.0 — 145.0 C1: Attached to Amino group.
C-Alkyl (Ipso) 133.0-135.0 C2: Attached to Isopropyl.
C3: Ortho to lodine
C-H (Ar) 136.0 — 138.0 _
(Deshielded).
C-H (Ar) 134.0 -136.0 C5: Ortho to lodine.
C-H (Ar) 116.0 - 118.0 C6: Ortho to Amino (Shielded).
C4: Carbon attached to lodine
C-1 (Ipso) 78.0-82.0 o o
(Significant shielding effect).
CH (iPr) 27.0-28.0 Isopropyl methine.
CH
22.0-225 Isopropyl methyls.
@iPr)

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of iodine (distinct mass
defect).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.chemicalbook.com/SpectrumEN_99-88-7_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_643-28-7_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_540-37-4_1hnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8626668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

¢ lonization Mode: Electron Impact (El) or ESI+
e Molecular lon: [M]
=261.0

* Base Peak: Often m/z 246 (M — CH

]

)orm/z 134 ([M — ]

).

Molecular lon

[M]+ =261 m/z

[M - CH3]+
Loss of Methyl
246 m/z

<127 (Homolytic Cleavage)

[M - 1]+
Loss of lodine
134 m/z

43 (Isopropyl loss)

[M-1-C3H7]+
Aniline Core
92 m/z

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for EI-MS validation.

C. Infrared (IR) Spectroscopy[6]
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e Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

e Key Bands:

[¢]

3300 — 3450 cm~*: N-H stretching (Primary amine doublet).

o 2960 cm~1: C-H stretching (Aliphatic, Isopropyl).

o 1620 cm~*: N-H bending (Scissoring).

o 1480 — 1500 cm~*: C=C Aromatic ring stretch.

o ~500 - 600 cm~1: C-I stretch (Fingerprint region confirmation).

Experimental Protocols
Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra free from concentration broadening.
e Mass: Weigh 10-15 mg of 4-iodo-2-isopropylaniline into a clean vial.
e Solvent: Add 0.6 mL of CDCI

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

« Filtration: If the sample appears cloudy (due to inorganic salts from synthesis), filter through
a cotton plug within a glass pipette directly into the NMR tube.

e Acquisition: Run at 298 K. Set relaxation delay (d1) to = 1.0 s to ensure accurate integration

of aromatic protons.

Protocol 2: Purity Assessment via GC-MS

Objective: Quantify unreacted 2-isopropylaniline.
e Column: HP-5 or DB-5 (30m x 0.25mm x 0.25um).

e Carrier Gas: Helium at 1.0 mL/min.
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e Temperature Program:
o Start: 60°C (Hold 2 min).
o Ramp: 20°C/min to 280°C.
o Hold: 5 min.

» Validation: The starting material (2-isopropylaniline) elutes significantly earlier than the
iodinated product due to the large mass difference (MW 135 vs 261).

References

e Synthesis & Characterization:US Patent 4710507A. "Certain 2-(2-substituted phenyl)
triazoles and their use as herbicides." (Describes the iodination of 2-isopropylaniline using
ICI).

o Spectral Data Validation (Analog): "Spectral Database for Organic Compounds (SDBS)."
SDBS No. 3086 (4-lodoaniline) and SDBS No. 6485 (2-Isopropylaniline). Used for
substituent chemical shift (SCS) validation.

 NMR Shift Prediction Rules: Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for SCS additivity
rules used to verify the assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. 4-lodoaniline(540-37-4) 1H NMR [m.chemicalbook.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
lodo-2-isopropylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8626668#spectroscopic-data-for-4-iodo-2-
isopropylaniline-h-nmr-c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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